3-Bromo-4-fluorobenzoyl bromide
Description
3-Bromo-4-fluorobenzoyl bromide (CAS: 78239-66-4) is a halogenated aromatic compound featuring a benzoyl bromide backbone substituted with bromine and fluorine at the 3- and 4-positions, respectively . The molecule’s structure combines electron-withdrawing groups (bromine and fluorine), enhancing the electrophilicity of the carbonyl carbon, making it a reactive acylating agent. This compound is primarily used in organic synthesis, particularly in pharmaceuticals and agrochemicals, where it serves as an intermediate for introducing acyl groups into target molecules .
Properties
IUPAC Name |
3-bromo-4-fluorobenzoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADVJOUJBMNYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90999590 | |
| Record name | 3-Bromo-4-fluorobenzoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78239-66-4 | |
| Record name | 3-Bromo-4-fluorobenzoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78239-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-fluorobenzoyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078239664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-fluorobenzoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-fluorobenzoyl bromide | |
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Biological Activity
3-Bromo-4-fluorobenzoyl bromide is an organic compound that belongs to the class of benzoyl bromides. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Molecular Formula : C7H4Br2F
Molecular Weight : Approximately 267.92 g/mol
Physical Appearance : White to light yellow solid
Solubility : Slightly soluble in water; soluble in organic solvents like methanol
The structural arrangement of this compound plays a critical role in its reactivity and biological properties. The combination of a bromine atom at the meta position and a fluorine atom at the para position enhances its lipophilicity, which is often associated with increased biological activity.
The mechanism of action for this compound involves its ability to undergo nucleophilic attack due to the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates various chemical reactions, including coupling reactions that are commonly catalyzed by palladium. The specific molecular targets and pathways depend on the application but often relate to its use as an intermediate in pharmaceutical synthesis.
Case Studies and Research Findings
- Anticancer Activity : A study involving benzoyl bromide derivatives indicated that these compounds exhibit significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to their ability to interfere with cellular signaling pathways involved in cell division .
- Antimicrobial Properties : Research has shown that similar benzoyl derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents.
- Pharmaceutical Applications : The compound serves as an intermediate in synthesizing various bioactive molecules, which underscores its importance in drug development. Its derivatives are being explored for potential therapeutic applications in treating infections and cancers.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-4-fluorobenzoyl bromide serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in the development of antibacterial and antifungal agents. For instance, compounds derived from this bromide have been evaluated for their efficacy against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of derivatives synthesized from this compound against several strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.5 |
| Escherichia coli | 8.0 |
| Pseudomonas aeruginosa | 6.0 |
| Bacillus subtilis | 3.0 |
The results indicated significant activity, especially against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Organic Synthesis
In organic synthesis, this compound is utilized to construct more complex molecules. It acts as a key building block in the synthesis of various organic compounds, including pyrazole derivatives and other heterocycles.
Material Science
The compound is also explored in material science for its potential use in developing new materials with specific properties, such as polymers or liquid crystals. The unique substituent pattern of this compound imparts distinct chemical and physical properties that are valuable for material applications.
Recent studies have highlighted the biological activities associated with derivatives of this compound:
Antifungal Properties
Research has shown that certain derivatives exhibit antifungal activity against Candida species, with IC50 values indicating their potency as potential antifungal agents.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
3-Bromo-4-fluorobenzoyl Chloride (CAS: 151982-51-3)
- Structural Difference : Replaces the bromide group with chloride.
- Reactivity : Benzoyl chlorides are generally less reactive than bromides due to weaker leaving group ability (Cl⁻ vs. Br⁻). This makes the bromide more efficient in acyl transfer reactions under milder conditions .
- Applications : Both are used in peptide coupling and polymer synthesis, but the bromide’s higher reactivity may favor its use in sterically hindered substrates .
4-Bromo-2-fluorobenzoyl Chloride (CAS: 36282-26-5)
- Substitution Pattern : Bromine at the 4-position and fluorine at the 2-position.
3-Fluoro-4-bromobenzyl Bromide
- Functional Group : Features a benzyl bromide (CH₂Br) instead of benzoyl bromide (COBr).
- Reactivity and Use : Benzyl bromides undergo alkylation reactions, whereas benzoyl bromides participate in acylation. This distinction directs their applications—benzyl bromides are used in alkylation of nucleophiles, while benzoyl bromides are preferred for introducing ketone groups .
Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Reactivity (Relative to COBr) |
|---|---|---|---|---|
| 3-Bromo-4-fluorobenzoyl bromide | 265.93 g/mol | Not reported | Not reported | High (strong electrophile) |
| 3-Bromo-4-fluorobenzoyl chloride | 221.45 g/mol | Not reported | Not reported | Moderate |
| 4-Bromo-2-fluorobenzoyl chloride | 221.45 g/mol | Not reported | Not reported | Moderate (steric hindrance) |
| 3-Fluoro-4-bromobenzyl bromide | 265.93 g/mol | Not reported | ~250 (estimated) | High (alkylation agent) |
Market and Industrial Relevance
- Demand Drivers : The global market for fluorinated benzoyl bromides is driven by their use in pharmaceutical intermediates, particularly in anticancer and CNS drugs. This compound’s niche applications in agrochemicals (e.g., herbicide precursors) further bolster demand .
- Competitors: Key substitutes include 4-Bromo-2-fluorobenzoyl chloride and non-halogenated acylating agents, though the latter lack the electronic tuning provided by halogens .
Preparation Methods
Bromination of 4-Fluorobenzoyl Chloride to Obtain 3-Bromo-4-fluorobenzoyl Bromide
- Starting Material: 4-Fluorobenzoyl chloride
- Process: Direct bromination of 4-fluorobenzoyl chloride under controlled conditions yields a mixture of this compound and other halogenated products.
- Reaction Conditions:
- Bromination is preferably carried out under shortwave light or in the presence of radical initiators such as azo compounds (e.g., azobisisobutyronitrile).
- Temperature range: 20 to 200 °C, optimized around 35 to 60 °C for selective bromination.
- Use of catalysts such as zinc chloride (acid salt) and bases like potassium carbonate or calcium carbonate to facilitate hydrolysis and bromination steps.
- One-Pot Process: The entire transformation can be performed in a single pot without isolating intermediates, enhancing efficiency and yield.
- Purification: The brominated product mixture is separated by distillation to isolate pure this compound.
Conversion of 3-Bromo-4-fluorobenzoic Acid to this compound via Acid Chloride Intermediates
- Starting Material: 3-Bromo-4-fluorobenzoic acid
- Intermediate: Formation of acid chloride or chloroformic acid esters using reagents such as thionyl chloride, phosphorus trichloride, phosphorus pentachloride, or phosphorus tribromide.
- Reaction Conditions:
- Temperature range: -10 to 100 °C, preferably 0 to 50 °C.
- Use of acid acceptors like dimethylbenzylamine to neutralize released acids.
- Solvents such as tetrachloromethane may be used as diluents.
- Subsequent Bromination: The acid chloride can be converted to the corresponding benzoyl bromide under controlled bromination conditions.
Reduction of 3-Bromo-4-fluorobenzoyl Fluoride to 3-Bromo-4-fluorobenzyl Alcohol and Subsequent Conversion
- Starting Material: 3-Bromo-4-fluorobenzoyl fluoride
- Reducing Agents: Hydride complexes such as lithium tetrahydridoaluminate (lithium alanate) or sodium tetrahydridoborate (sodium boranate), with preference for sodium boranate.
- Solvents/Diluents: Alcohols like methanol, ethanol, isopropanol (preferred), or other alkyl alcohols.
- Reaction Conditions:
- Temperature: 0 to 50 °C, often atmospheric pressure.
- Addition of 3-bromo-4-fluorobenzoyl fluoride dropwise to the hydride solution.
- Workup: Dilution with ice water, acidification (e.g., with hydrochloric acid), extraction with water-immiscible solvents such as methylene chloride, drying, filtration, and distillation to isolate the product.
- Application: The benzyl alcohol intermediate can be further transformed into benzoyl bromide derivatives.
Comparative Summary of Preparation Methods
Research Findings and Notes
- Radical bromination under UV light or with azo initiators enhances selectivity and yield of this compound from 4-fluorobenzoyl chloride.
- The use of acid acceptors during acid chloride formation prevents side reactions and improves product purity.
- Sodium boranate is favored over lithium alanate for reductions due to better selectivity and handling properties.
- Purification by vacuum distillation is a common and effective step to isolate pure this compound.
- Reaction temperatures and pressures are generally mild, favoring operational safety and scalability.
Q & A
Basic Question: How is 3-Bromo-4-fluorobenzoyl bromide synthesized, and what are the critical parameters affecting yield and purity?
Methodological Answer:
this compound is synthesized via bromination of 4-fluoro-benzoyl fluoride using elemental bromine in the presence of iron(III) chloride as a catalyst. Key parameters include:
- Temperature Control : Maintaining 70–75°C to optimize reaction kinetics while minimizing side reactions .
- Catalyst Loading : 1% iron(III) chloride ensures efficient bromination without excessive decomposition .
- Distillation Conditions : Post-reaction purification involves distillation under reduced pressure (15 mbar), with careful monitoring of boiling points (123°C for the bromide) to isolate the product from unreacted starting material and intermediates .
Advanced Question: How can conflicting data on the reactivity of this compound in nucleophilic substitutions be resolved?
Methodological Answer:
Conflicting reactivity data may arise from solvent polarity, nucleophile strength, or competing side reactions. To address discrepancies:
- Solvent Screening : Compare reactivity in polar aprotic solvents (e.g., DMF) versus non-polar media to assess solvation effects on acyl bromide activation .
- Competitive Experiments : Conduct parallel reactions with competing nucleophiles (e.g., amines vs. alcohols) to quantify selectivity .
- Computational Modeling : Use density functional theory (DFT) to predict transition-state energies and identify steric/electronic factors influencing reactivity .
Basic Question: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR to confirm substitution patterns and purity .
- Refractive Index : Measure (e.g., 1.5315 for intermediates) as a quick purity check .
- Mass Spectrometry : High-resolution MS to verify molecular weight (theoretical: 285.04 g/mol) and detect halogen isotopic patterns .
- Melting Point Analysis : Confirm identity using reported melting points (35–37°C) .
Advanced Question: How can regioselective functionalization of this compound be achieved?
Methodological Answer:
Regioselectivity challenges stem from competing reactivity at the bromide, fluoride, or carbonyl positions. Strategies include:
- Directed Metalation : Use lithium-halogen exchange at the bromine site to install directing groups (e.g., boronic acids) for cross-coupling .
- Protection/Deprotection : Temporarily protect the acyl bromide group with tert-butyl groups to direct reactions to the aromatic ring .
- Catalytic Systems : Employ palladium catalysts with bulky ligands to favor coupling at the bromide position over fluorinated sites .
Basic Question: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of toxic vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved halogenated solvent protocols .
- Storage : Keep in amber glass bottles under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis .
Advanced Question: What are the limitations of using this compound in multi-step syntheses?
Methodological Answer:
- Hydrolytic Instability : The acyl bromide group is prone to hydrolysis; use anhydrous conditions and molecular sieves to stabilize intermediates .
- Competing Elimination : High temperatures may promote elimination to form fluorinated benzynes; optimize reaction time and temperature .
- Byproduct Formation : Monitor for dibrominated byproducts via GC-MS and adjust bromine stoichiometry to suppress them .
Basic Question: What are the primary applications of this compound in organic synthesis?
Methodological Answer:
- Pharmaceutical Intermediates : Used to synthesize fluorinated benzamides and sulfonamides with bioactive properties .
- Cross-Coupling Reactions : Acts as an electrophilic partner in Suzuki-Miyaura reactions to build biaryl structures .
- Polymer Chemistry : Incorporates fluorine into polymers for enhanced thermal stability and chemical resistance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
